3-(methoxymethyl)-1H-indole-2-carboxylicacid

Lipophilicity Drug-likeness Medicinal chemistry

SAR studies demand precise 3-position substitution on the indole-2-carboxylic acid core, yet positional isomers or simpler substituents introduce uncontrolled assay variables. · Defines SAR at the indole 3-position with a hydrogen bond-capable, moderately lipophilic (-CH₂OCH₃) group distinct from methyl or methoxy alternatives. · The 2-carboxylic acid enables amide coupling or esterification diversification; the scaffold exhibits enhanced acid/oxidative stability over unprotected indoles. · Sourced at ≥95% purity for hit-to-lead and lead optimization programs across CysLT₁ antagonism, GPR17 agonism, and apoptosis induction target classes.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13600673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-1H-indole-2-carboxylicacid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOCC1=C(NC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H11NO3/c1-15-6-8-7-4-2-3-5-9(7)12-10(8)11(13)14/h2-5,12H,6H2,1H3,(H,13,14)
InChIKeyUWLGTNQZAPIEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-1H-indole-2-carboxylic acid: Core Scaffold Specifications and Procurement Baseline


3-(Methoxymethyl)-1H-indole-2-carboxylic acid (CAS 2792186-09-3) is a functionalized indole derivative bearing a carboxylic acid at the 2-position and a methoxymethyl (-CH₂OCH₃) substituent at the 3-position of the indole core [1]. The molecular formula is C₁₁H₁₁NO₃ with a molecular weight of 205.21 g/mol . Computed physicochemical properties include XLogP3 of 1.6 and topological polar surface area (TPSA) of 62.3 Ų [1]. The compound is commercially available from specialized chemical suppliers at purities ≥95%, with catalog pricing indicative of a research-scale building block rather than a bulk commodity chemical [2].

Why Uncritical Substitution of 3-(Methoxymethyl)-1H-indole-2-carboxylic acid with Other Indole-2-carboxylates Risks Project Failure


While the indole-2-carboxylic acid scaffold is widely employed in medicinal chemistry, substituent identity and position profoundly alter physicochemical, synthetic, and biological outcomes. The parent scaffold exhibits enhanced acid and oxidative stability relative to unsubstituted indoles, a property that facilitates handling but does not guarantee interchangeable behavior among derivatives [1]. Structure-activity relationship (SAR) studies across multiple target classes consistently demonstrate that substitution at the 3-position is a critical determinant of biological activity [2][3]. Furthermore, the methoxymethyl (-CH₂OCH₃) moiety confers distinct properties compared to simpler substituents such as methyl (-CH₃), methoxy (-OCH₃), or unsubstituted hydrogen, including altered hydrogen bonding capacity, lipophilicity (XLogP3 = 1.6), and synthetic tractability [4]. Substituting this compound with a 6-methoxymethyl positional isomer, an N1-substituted analog, or a 3-methyl derivative would introduce uncontrolled variables in downstream assays, potentially invalidating SAR conclusions and wasting project resources .

3-(Methoxymethyl)-1H-indole-2-carboxylic acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Physicochemical Differentiation: XLogP3 and TPSA Comparison of 3-Methoxymethyl vs. 3-Methyl vs. 3-Unsubstituted Indole-2-carboxylates

3-(Methoxymethyl)-1H-indole-2-carboxylic acid exhibits a computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 62.3 Ų [1]. Compared to 3-methyl-indole-2-carboxylic acid (XLogP3 estimated ~2.0-2.2) and 3-unsubstituted indole-2-carboxylic acid (XLogP3 estimated ~1.3-1.5), the methoxymethyl substituent provides intermediate lipophilicity while introducing an additional hydrogen bond acceptor (ether oxygen) absent in the 3-methyl analog [2]. This profile positions the compound in favorable drug-like chemical space for oral bioavailability prediction per Lipinski and Veber guidelines.

Lipophilicity Drug-likeness Medicinal chemistry Physicochemical profiling

Synthetic Utility: 2-Carboxyl Group as a Protective and Directing Element vs. Unprotected Indoles

The indole-2-carboxylic acid scaffold demonstrates significantly enhanced stability toward acid and oxidation conditions compared to unsubstituted indoles, while retaining reactivity at the 3-position for further functionalization [1]. The 2-carboxyl group serves four documented roles: (i) stabilization of the pyrrole ring, (ii) modulation of reactivity at other positions, (iii) conversion to alternative functional groups (e.g., esters, amides), and (iv) use as a traceless blocking group via facile decarboxylation [2]. This synthetic versatility is not available with 3-unsubstituted indoles, which are prone to acid-catalyzed polymerization and oxidative degradation under standard reaction conditions.

Organic synthesis Protecting group strategy Scaffold diversification Heterocyclic chemistry

Structural Positional Isomer Differentiation: 3-Methoxymethyl vs. 6-Methoxymethyl Substitution

The 3-position of the indole-2-carboxylic acid scaffold is a documented critical determinant of biological activity in multiple target systems. SAR studies on apoptosis inducers demonstrated that substitution at the 3-position of the indole ring is essential for activity, with a 20-fold increase in potency achieved through 3-position optimization (EC₅₀ = 0.1 μM vs. initial hit) [1]. Similarly, SAR on GPR17 agonists established that substitution patterns dramatically affect potency, with EC₅₀ values ranging from 27.9 nM to 270 nM depending on substituent identity and position [2]. In contrast, the positional isomer 6-(methoxymethyl)-1H-indole-2-carboxylic acid places the identical substituent at the 6-position, which SAR evidence suggests accommodates large lipophilic residues rather than the hydrogen-bonding methoxymethyl group optimal for 3-position interactions [3].

Positional isomerism Structure-activity relationship Scaffold validation Medicinal chemistry

Functional Group Identity: Methoxymethyl vs. Methoxy vs. Methyl at the 3-Position

The methoxymethyl (-CH₂OCH₃) group at the 3-position provides distinct electronic and steric properties compared to common alternative 3-substituents. Unlike a 3-methoxy group (direct O-linkage, electron-donating by resonance), the methoxymethyl substituent introduces an sp³ carbon spacer that reduces conjugation with the indole π-system while retaining hydrogen bond acceptor capacity via the ether oxygen. Compared to a 3-methyl group (purely hydrophobic, no H-bond acceptor), methoxymethyl contributes 1.6 to XLogP3 while adding a hydrogen bond acceptor that 3-methyl lacks [1]. The methoxymethyl group is also documented to form readily from indole-3-methanol upon contact with methylating agents including methanol, representing a common contaminant in indole-3-carbinol preparations that is difficult to separate due to similar melting points and solubilities [2]. This chemical relationship may inform stability considerations during storage and handling.

Functional group effects Hydrogen bonding Metabolic stability Drug design

Commercial Availability and Research-Grade Purity Profile

3-(Methoxymethyl)-1H-indole-2-carboxylic acid is commercially available from Enamine (Catalog EN300-37276160) at 95% purity across multiple package sizes: 0.05g ($202.00), 0.25g (price available on inquiry), 2.5g ($1,707.00), and 10.0g ($3,746.00) [1]. The pricing structure (approximately $680-700/g at 2.5g scale, declining at larger quantities) indicates a specialized research building block rather than a commodity chemical. The positional isomer 6-(methoxymethyl)-1H-indole-2-carboxylic acid is also commercially available, but with distinct cataloging and potentially different pricing and availability . Researchers requiring consistent purity and traceable sourcing for reproducible SAR studies should verify catalog numbers and CAS registry (2792186-09-3) when ordering, as the similar nomenclature between positional isomers creates procurement risk.

Chemical sourcing Procurement Supply chain Research reagents

Validated Application Scenarios for 3-(Methoxymethyl)-1H-indole-2-carboxylic acid in Medicinal Chemistry and Synthetic Research


Scaffold Validation in Structure-Activity Relationship (SAR) Campaigns Targeting 3-Substituted Indole Pharmacophores

This compound is appropriate for medicinal chemistry programs investigating SAR at the indole 3-position, where the methoxymethyl group provides a hydrogen bond-capable, moderately lipophilic substituent distinct from methyl or methoxy alternatives [1]. SAR evidence from multiple target classes (apoptosis inducers, GPR17 agonists, CysLT₁ antagonists) confirms that 3-position substitution is a critical determinant of biological activity, with EC₅₀ values spanning nanomolar to micromolar ranges depending on precise substituent identity [2][3]. The 2-carboxylic acid moiety enables subsequent diversification via amide coupling or esterification while maintaining core stability during synthetic manipulation [4].

Synthetic Intermediate Requiring Acid/Oxidative Stability with 3-Position Retained Reactivity

The indole-2-carboxylic acid scaffold offers significantly enhanced stability toward acid and oxidation conditions compared to unprotected indoles, enabling synthetic sequences that would degrade simpler indole cores [1]. The 3-position remains reactive for electrophilic substitution or metal-catalyzed cross-coupling, while the 2-carboxyl group can be retained for final-stage diversification or removed via decarboxylation as a traceless directing/blocking group [2]. The methoxymethyl substituent at the 3-position occupies this reactive site, directing further functionalization to alternative positions (C5, C6, C7) on the indole ring [3].

Control Compound for Indole-3-carbinol (I3C) Metabolite and Contaminant Studies

3-(Methoxymethyl)indole is documented as a common contaminant in indole-3-carbinol (I3C) preparations, forming readily upon contact with methylating agents including methanol [1]. The carboxylic acid derivative (target compound) provides a functionalized analog suitable for analytical method development, stability studies, or as a reference standard in chemoprevention research investigating I3C-derived metabolites. The similar physicochemical properties of I3C and 3-(methoxymethyl)indole (melting point, solubility) complicate their separation, making authentic reference material essential for accurate quantification in natural product and dietary supplement analysis [2].

Building Block for Focused Library Synthesis Around CysLT₁, GPR17, or Apoptosis-Related Targets

Indole-2-carboxylic acid derivatives with 3-position substitution have demonstrated activity across multiple therapeutically relevant targets, including CysLT₁ antagonism (IC₅₀ = 0.0059 μM for optimized derivative) [1], GPR17 agonism (EC₅₀ values from 27.9 nM to 270 nM) [2], and apoptosis induction (EC₅₀ = 0.1 μM) [3]. The target compound provides an unelaborated 3-methoxymethyl-2-carboxylic acid core suitable as a starting point for library synthesis through amidation, esterification, or late-stage C-H functionalization. Its commercial availability at research scale supports hit-to-lead and lead optimization efforts in these target areas.

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